molecular formula C8H10ClNO2 B008655 4-Isocyanatocyclohexane-1-carbonyl chloride CAS No. 105562-49-0

4-Isocyanatocyclohexane-1-carbonyl chloride

Cat. No. B008655
M. Wt: 187.62 g/mol
InChI Key: XVMLWFUWKQJQEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Isocyanatocyclohexane-1-carbonyl chloride is a chemical compound that is commonly used in scientific research. It is also known as Isohexyl isocyanate or IHIC. This compound is a derivative of isocyanic acid and is used in the synthesis of various organic compounds. The purpose of

Mechanism Of Action

The mechanism of action of 4-Isocyanatocyclohexane-1-carbonyl chloride involves the formation of covalent bonds with nucleophiles such as amino acids, peptides, and proteins. This reaction results in the formation of urea linkages, which are stable and resistant to hydrolysis. This property makes 4-Isocyanatocyclohexane-1-carbonyl chloride a useful reagent in the synthesis of isocyanate-functionalized polymers and dendrimers.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 4-Isocyanatocyclohexane-1-carbonyl chloride. However, it is known to be a potent irritant to the skin, eyes, and respiratory system. It is also classified as a skin sensitizer, which means that it can cause an allergic reaction in some individuals.

Advantages And Limitations For Lab Experiments

The advantages of using 4-Isocyanatocyclohexane-1-carbonyl chloride in lab experiments include its high reactivity, which allows for the synthesis of isocyanate-functionalized polymers and dendrimers. It also forms stable urea linkages, which are resistant to hydrolysis. The limitations of using 4-Isocyanatocyclohexane-1-carbonyl chloride include its potential to cause skin and respiratory irritation, and its classification as a skin sensitizer.

Future Directions

There are several future directions for the use of 4-Isocyanatocyclohexane-1-carbonyl chloride in scientific research. One direction is the development of new isocyanate-functionalized polymers and dendrimers for drug delivery and gene therapy applications. Another direction is the investigation of the biochemical and physiological effects of 4-Isocyanatocyclohexane-1-carbonyl chloride on various cell types and tissues. Additionally, the development of new synthesis methods for 4-Isocyanatocyclohexane-1-carbonyl chloride and its derivatives could lead to new applications in the field of organic chemistry.

Synthesis Methods

The synthesis of 4-Isocyanatocyclohexane-1-carbonyl chloride involves the reaction of cyclohexanone with phosgene. The reaction takes place in the presence of a base such as triethylamine. The product obtained is then treated with isocyanic acid to form 4-Isocyanatocyclohexane-1-carbonyl chloride. This method is widely used in the synthesis of various organic compounds.

Scientific Research Applications

4-Isocyanatocyclohexane-1-carbonyl chloride is widely used in scientific research for the synthesis of various organic compounds. It is used in the preparation of isocyanate-functionalized polymers, which have applications in the fields of adhesives, coatings, and sealants. It is also used in the synthesis of isocyanate-functionalized dendrimers, which have applications in drug delivery and gene therapy.

properties

CAS RN

105562-49-0

Product Name

4-Isocyanatocyclohexane-1-carbonyl chloride

Molecular Formula

C8H10ClNO2

Molecular Weight

187.62 g/mol

IUPAC Name

4-isocyanatocyclohexane-1-carbonyl chloride

InChI

InChI=1S/C8H10ClNO2/c9-8(12)6-1-3-7(4-2-6)10-5-11/h6-7H,1-4H2

InChI Key

XVMLWFUWKQJQEY-UHFFFAOYSA-N

SMILES

C1CC(CCC1C(=O)Cl)N=C=O

Canonical SMILES

C1CC(CCC1C(=O)Cl)N=C=O

synonyms

Cyclohexanecarbonyl chloride, 4-isocyanato- (9CI)

Origin of Product

United States

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